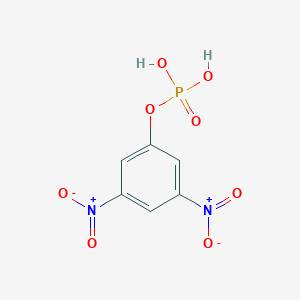

3,5-Dinitrophenyl phosphate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

14512-84-6 |

|---|---|

Molecular Formula |

C6H5N2O8P |

Molecular Weight |

264.09 g/mol |

IUPAC Name |

(3,5-dinitrophenyl) dihydrogen phosphate |

InChI |

InChI=1S/C6H5N2O8P/c9-7(10)4-1-5(8(11)12)3-6(2-4)16-17(13,14)15/h1-3H,(H2,13,14,15) |

InChI Key |

FINQJAOKEWHFOX-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])OP(=O)(O)O)[N+](=O)[O-] |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])OP(=O)(O)O)[N+](=O)[O-] |

Synonyms |

3,5-dinitrophenyl phosphate 3,5-dinitrophenylphosphate |

Origin of Product |

United States |

Synthetic Methodologies for Dinitrophenyl Phosphate Derivatives

General Synthetic Routes for Dinitrophenyl Phosphate (B84403) Esters

The preparation of dinitrophenyl phosphate esters typically involves the reaction of an alcohol with a suitable phosphorylating agent. A common approach utilizes a substituted phosphorodichloridate, such as p-nitrophenyl phosphorodichloridate, as the starting material. This method allows for the versatile and non-hazardous synthesis of various phosphate esters. tandfonline.com

Another general strategy involves the use of phosphating agents like phosphoric anhydride (B1165640) (P₂O₅), polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃). researchgate.net The choice of the phosphating agent and reaction conditions, such as temperature and solvent, can influence the ratio of mono- to diester products. researchgate.net For instance, reacting an alcohol with phosphoric anhydride can yield a mixture of mono- and dialkyl phosphates. researchgate.net

Furthermore, the development of one-pot synthesis methods has streamlined the preparation of nucleoside phosphates and their derivatives. rsc.org These methods often employ activating agents to facilitate the phosphorylation of the nucleoside.

Targeted Synthesis of Specific Dinitrophenyl Phosphate Analogues

The versatility of synthetic methodologies allows for the creation of a wide array of dinitrophenyl phosphate analogues tailored for specific scientific investigations.

Preparation of Mono- and Diesters

The synthesis of mono- and diesters of dinitrophenyl phosphate can be achieved through several routes. One method involves the condensation of an alcohol with dianisyl phosphate using a coupling agent like N,N'-di-p-tolylcarbodiimide to produce a diester. rsc.org Subsequent photochemical cleavage of the dianisyl groups can then yield the corresponding monoalkyl phosphoric acid. rsc.org

Alternatively, the reaction of an alcohol with a phosphorodichloridate can be controlled to favor the formation of either the mono- or diester. The stoichiometry of the reactants and the reaction conditions are critical in directing the outcome of the synthesis. tandfonline.com For example, using an excess of the alcohol will generally favor the formation of the diester.

A method for preparing trisodium (B8492382) O-monoalkyl and O-monoaryl diphosphates has been described, starting from sodium dimethylamido-O-(2-cyanoethyl) phosphate and the corresponding O-alkyl or O-aryl phosphoric acid. researchgate.net This improved protocol utilizes sodium methoxide (B1231860) to enhance the yields of the target diphosphates. researchgate.net

Synthesis of Nucleoside Dinitrophenyl Phosphate Derivatives

The synthesis of nucleoside dinitrophenyl phosphate derivatives is crucial for studying enzyme mechanisms and developing potential therapeutic agents. A common strategy involves the reaction of a protected nucleoside with a dinitrophenyl-activated phosphate source. For example, 2,4-dinitrophenyl esters of thymidine (B127349) 3'- and 5'-phosphates have been prepared for use as substrates for phosphodiesterases. nih.gov

A more recent approach for synthesizing nucleoside oligophosphates involves the electrophilic activation of a 5'-phosphorothioate nucleotide with 2,4-dinitrochlorobenzene (DNCB). rsc.org This reaction generates a highly reactive thioester nucleotide intermediate that can then be coupled with various phosphate reagents to produce the desired nucleoside oligophosphates, including mRNA cap analogs. rsc.org This method offers selectivity in activating the phosphorothioate (B77711) group, even in the presence of other phosphate groups. rsc.org

The synthesis of p-nitrophenyl esters of the 5'- and 3'-phosphates of the nucleoside analogue 2',3'-secouridine has also been reported. oup.com These compounds, which are diastereoisomers, were synthesized to investigate their interaction with phosphodiesterases. oup.com

Design and Synthesis of "Caged" 3,5-Dinitrophenyl Phosphate for Photorelease Studies

"Caged" compounds are molecules whose biological activity is temporarily blocked by a photoremovable protecting group. annualreviews.org this compound has been developed as a "caged" phosphate for time-resolved structural studies of macromolecules. nih.govroyalsocietypublishing.org This compound can be photolyzed to rapidly release inorganic phosphate, allowing for the initiation and observation of enzymatic reactions in real-time. annualreviews.orgnih.gov

The synthesis of such caged compounds often involves derivatizing the biologically active molecule, in this case, phosphate, with a photosensitive group like the 3,5-dinitrophenyl group. wiley-vch.de The key characteristics of an effective caged compound include efficient photolysis at a suitable wavelength (typically >300 nm to avoid cellular damage), a rapid rate of release of the active molecule, and stability in the absence of light. royalsocietypublishing.orgwiley-vch.de this compound exhibits a high quantum yield (0.67) and a very fast release rate of phosphate (>10⁴ s⁻¹) at pH 7. annualreviews.orgroyalsocietypublishing.org

However, the general applicability of the dinitrophenyl group as a photosensitive cage is limited. For example, the P³-3,5-dinitrophenyl ester of ATP is photolyzed very inefficiently at neutral pH. royalsocietypublishing.org This highlights the need for careful design and testing of caged compounds for specific applications.

| Caged Compound Property | This compound | Reference |

| Photorelease Product | Inorganic Phosphate | annualreviews.orgnih.gov |

| Quantum Yield | 0.67 | annualreviews.orgroyalsocietypublishing.org |

| Phosphate Release Rate (pH 7) | > 10⁴ s⁻¹ | annualreviews.orgroyalsocietypublishing.org |

| Irradiation Wavelength | 300-360 nm | annualreviews.org |

Incorporation into Phosphoramidite (B1245037) and Related Oligonucleotide Synthesis Strategies

The phosphoramidite method is the standard for the chemical synthesis of oligonucleotides. wikipedia.org This technique involves the sequential coupling of nucleoside phosphoramidite building blocks to a growing oligonucleotide chain on a solid support. wikipedia.orggoogle.com While this compound itself is not directly a phosphoramidite, related nitrophenyl-containing groups are utilized in this synthetic strategy.

For instance, p-nitrophenylethyl groups have been used as phosphate protecting groups in nucleoside phosphoramidites. google.com Additionally, activators containing nitrophenyl moieties, such as 5-(p-nitrophenyl)-1H-tetrazole (NPT), can be used to catalyze the coupling reaction between a nucleoside phosphoramidite and a free hydroxyl group. acs.org The use of such activators can significantly improve the efficiency and yield of oligonucleotide synthesis, particularly for large-scale preparations. acs.org

Methodologies for Stereochemical Control in Phosphate Synthesis

The phosphorus atom in many phosphate derivatives, including some dinitrophenyl phosphates, can be a stereogenic center. The controlled synthesis of specific stereoisomers is often crucial for understanding biological activity and reaction mechanisms.

Several approaches have been developed to control the stereochemistry at the phosphorus center. One method involves the use of chiral auxiliaries or promoters that are coupled to a racemic phosphorus compound. nih.gov While effective, this approach requires a stoichiometric amount of the chiral auxiliary. nih.gov

A more advanced strategy is the use of chiral nucleophilic catalysis. nih.gov In this approach, a catalytic amount of a chiral substance is used to direct the stereochemical outcome of the reaction. For example, racemic H-phosphinates can be coupled with nucleophilic alcohols in the presence of a chiral catalyst to produce enantioenriched phosphonate (B1237965) products. nih.gov

The Atherton–Todd reaction, a dehydrogenative coupling of H-phosphonates, can also be used to transfer stereochemistry from a nonracemic H-phosphinate to the final product. nih.gov However, the synthesis of the enantiopure starting material can be challenging. nih.gov

In the context of oligonucleotide synthesis, stereocontrolled methods for creating phosphorothioate linkages, which are phosphate analogs where one of the non-bridging oxygen atoms is replaced by sulfur, have been developed. acs.org These methods often employ P(V) building blocks with defined stereochemistry, allowing for the synthesis of oligonucleotides with stereochemically pure phosphorothioate linkages. acs.org The mechanism of nucleophilic substitution at the phosphorus center generally proceeds with an inversion of configuration, while electrophilic substitution occurs with retention of configuration. researchgate.net

Mechanistic Investigations of Dinitrophenyl Phosphate Hydrolysis

Non-Enzymatic Hydrolysis Pathways in Aqueous Solution

The non-enzymatic hydrolysis of aryl phosphates, including 3,5-dinitrophenyl phosphate (B84403), can proceed through several distinct mechanistic pathways. The specific pathway is highly sensitive to factors such as the pH of the solution, the nature of the leaving group, and the presence of catalysts. The primary mechanisms under consideration are associative, dissociative, and concerted pathways.

The associative mechanism, designated as AN+DN (association followed by dissociation), involves a two-step process. The reaction is initiated by the nucleophilic attack of a water molecule on the phosphorus center. This leads to the formation of a pentacoordinate phosphorane intermediate. This intermediate is a transient species with a trigonal bipyramidal geometry. In the subsequent step, the leaving group, the 3,5-dinitrophenoxide anion, departs, resulting in the formation of inorganic phosphate.

This pathway is characterized by a transition state in which the nucleophile (water) is significantly bonded to the phosphorus atom before the bond to the leaving group is substantially cleaved. The stability of the phosphorane intermediate is a key determinant of this pathway. For phosphate esters with good leaving groups, such as the dinitrophenyl group, the breakdown of the intermediate is typically rapid.

In contrast, the dissociative mechanism, or DN+AN (dissociation followed by association), is a stepwise process initiated by the cleavage of the bond between the phosphorus and the leaving group. This initial step is rate-determining and results in the formation of a highly reactive, trigonal planar metaphosphate intermediate (PO3-). This electrophilic species is then rapidly attacked by a water molecule in a non-selective manner to yield inorganic phosphate.

The formation of a free metaphosphate intermediate is a defining feature of this pathway. Evidence for this mechanism often comes from studies showing a lack of selectivity in the trapping of the intermediate by different nucleophiles present in the solution. For phosphate monoester dianions with very good leaving groups, this pathway is considered plausible, as the departure of the leaving group is facilitated by electrostatic repulsion and the stability of the resulting anion.

The concerted mechanism, denoted as ANDN, involves a single transition state where the bond formation to the nucleophile and bond cleavage to the leaving group occur simultaneously. Unlike the stepwise associative and dissociative pathways, no discrete intermediate is formed. The nature of the transition state in a concerted mechanism can vary, leading to a spectrum of possibilities between the purely associative and dissociative extremes.

These variations are often described in terms of "compact" and "expansive" transition states.

Compact Transition State: In a compact (or associative-like) transition state, the sum of the bond orders to the incoming nucleophile and the leaving group is greater than one. This implies that bond formation is more advanced than bond cleavage at the transition state.

Expansive Transition State: Conversely, in an expansive (or dissociative-like) transition state, the sum of the bond orders is less than one, indicating that bond cleavage is more advanced than bond formation.

Computational studies on related aryl phosphates suggest that the character of the transition state is highly dependent on the pKa of the leaving group. acs.orgnih.gov For substrates with better leaving groups (lower pKa), the transition state tends to be more expansive or dissociative-like. acs.org

| Leaving Group | Approximate pKa | Predicted Transition State Character |

|---|---|---|

| Phenol (B47542) | 9.9 | More Compact / Associative-like |

| 4-Nitrophenol | 7.1 | Intermediate |

| 2,4-Dinitrophenol (B41442) | 4.1 | More Expansive / Dissociative-like |

The substrate-assisted catalysis (SAC) mechanism proposes that a non-bridging phosphoryl oxygen atom of the phosphate monoester acts as a general base. In this model, the substrate itself facilitates the deprotonation of the attacking water molecule. This mechanism involves a pre-equilibrium proton transfer from the water molecule to one of the phosphate oxygens, generating a more nucleophilic hydroxide (B78521) ion in close proximity to the phosphorus center. This is followed by the attack of the newly formed hydroxide on the phosphorus atom.

This pathway has been a subject of debate, with its viability being evaluated through reactivity comparisons and computational studies. semanticscholar.org For phosphate monoesters with good leaving groups, the conventional mechanism of direct water attack is often considered more favorable.

In aqueous solution, water molecules play a crucial role not only as a nucleophile but also in stabilizing the transition state through solvation. Solvent-assisted pathways involve one or more water molecules participating in the reaction mechanism, often by forming a hydrogen-bonded bridge to facilitate proton transfer.

Computational studies on the hydrolysis of p-nitrophenyl phosphate have shown that a solvent-assisted pathway is energetically favorable. acs.org In such a mechanism, a bridging water molecule can accept a proton from the attacking nucleophile and donate a proton to the leaving group oxygen, thereby lowering the activation energy. For phosphate monoesters with good leaving groups like dinitrophenol, the solvent-assisted concerted pathway is considered to be a dominant mechanism in aqueous solution. acs.orgacs.org

Influence of the Dinitrophenyl Moiety as a Leaving Group

The 3,5-dinitrophenyl group is an excellent leaving group due to the strong electron-withdrawing nature of the two nitro groups. These groups effectively delocalize the negative charge of the resulting 3,5-dinitrophenoxide anion through resonance, making it a stable species. The stability of the leaving group is a critical factor in determining the rate and mechanism of phosphate ester hydrolysis.

The relationship between the leaving group's stability (as indicated by its pKa) and the rate of hydrolysis is often examined using linear free-energy relationships (LFERs), such as the Brønsted plot (log k vs. leaving group pKa). For a series of substituted phenyl phosphates, a more negative Brønsted coefficient (βlg) indicates a greater degree of bond fission to the leaving group in the transition state. Studies on aryl phosphates have shown a significant dependence of the hydrolysis rate on the pKa of the leaving group, consistent with substantial P-O bond cleavage at the transition state. rsc.orgresearchgate.net

The good leaving group ability of the dinitrophenyl moiety favors pathways with significant charge development on the leaving group oxygen in the transition state. This is consistent with either a dissociative-like concerted mechanism or a fully dissociative mechanism.

| Reaction Series | Reaction Conditions | Approximate βlg | Interpretation |

|---|---|---|---|

| Aryl Phosphate Monoester Dianions | Alkaline Hydrolysis | -1.23 | Extensive P-O bond cleavage in the transition state |

| Aryl Phosphate Triesters | Reaction with Oxyanion Nucleophiles | -0.3 to -0.8 | Significant sensitivity to the leaving group |

Correlation with pKa Values of Dinitrophenols

The rate of hydrolysis of phosphate esters is significantly influenced by the nature of the leaving group, a relationship that can be quantified by correlating the reaction rate with the acidity (pKa) of the corresponding phenol. For a series of substituted aryl phosphates, a lower pKa of the leaving phenol corresponds to a higher rate of hydrolysis. nih.govacs.org This is because a more acidic phenol is a more stable anion, and therefore a better leaving group.

Esters with highly acidic leaving groups, such as 2,4-dinitrophenol, are significantly more reactive than those with less acidic leaving groups. nih.govlookchem.com Computational and experimental studies on various phosphate esters have demonstrated that as the acidity of the leaving group increases (i.e., pKa decreases), the character of the reaction mechanism shifts. acs.orgnih.gov This relationship is a cornerstone of Linear Free Energy Relationships (LFER) in this field.

Table 1: pKa Values of Selected Phenols

| Compound | pKa |

|---|---|

| p-Nitrophenol | 7.14 |

| 2,4-Dinitrophenol | 4.11 |

| Phenol | 9.95 |

This table illustrates the range of acidities for phenols commonly used in hydrolysis studies. A lower pKa indicates a better, more stable leaving group.

Impact on Transition State Structure and Reaction Synchronicity

The pKa of the leaving group not only affects the rate of hydrolysis but also profoundly influences the structure of the transition state (TS). For phosphate esters with poor leaving groups (high pKa), the hydrolysis mechanism tends to be more "associative" (ANDN), characterized by a compact transition state where the bond to the incoming nucleophile (water or hydroxide) is substantially formed as the bond to the leaving group begins to break. acs.orgnih.gov

Conversely, for esters with very good leaving groups like dinitrophenoxide (low pKa), the mechanism shifts towards a more "dissociative" or "expansive" character. acs.orgnih.gov In this scenario, the transition state is looser, with significant cleavage of the phosphorus-leaving group bond occurring ahead of bond formation with the nucleophile. nih.govpnas.orgacs.org This type of transition state is often described as having "metaphosphate-like" character, where the phosphoryl group (PO₃⁻) is nearly free. nih.govpnas.orgresearchgate.net The degree of synchronicity—the balance between bond formation and bond fission in the TS—is therefore highly dependent on the leaving group's stability. nih.gov

Elucidation of Hydrolysis Mechanisms through Kinetic and Thermodynamic Analysis

Determination of Activation Free Energies

The activation free energy (ΔG‡) is a crucial thermodynamic barrier that determines the rate of a chemical reaction. For the hydrolysis of phosphate monoesters, this barrier is typically high, resulting in slow uncatalyzed reactions. nih.gov For example, computational studies of the hydrolysis of p-nitrophenyl phosphate (pNPP), another activated aryl phosphate, have calculated the activation free energy to be in good agreement with the experimental value of approximately 27-29 kcal/mol. acs.orgresearchgate.net Decreases in activation enthalpies are associated with rate enhancements in the hydrolysis of 2,4-dinitrophenyl phosphate under certain catalytic conditions, such as in the presence of cationic micelles. researchgate.netrsc.org The systematic variation of substituents on the leaving group allows for the modulation of this energy barrier, providing insight into the electronic demands of the transition state. nih.gov

Application of Kinetic Isotope Effects (KIEs) for Transition State Probing

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating the structure of transition states by measuring the change in reaction rate upon isotopic substitution at specific atomic positions. pnas.orgwikipedia.org In the study of dinitrophenyl phosphate hydrolysis, several key KIEs are measured:

Primary ¹⁸O KIE (¹⁸kbridge): Measured at the oxygen atom bridging the phosphorus and the dinitrophenyl leaving group. A significant KIE (value greater than 1.01) indicates substantial cleavage of this P-O bond in the transition state. For aryl phosphates with good leaving groups, this value can be as high as 1.02-1.03, supporting a dissociative, metaphosphate-like transition state. nih.govpnas.orgresearchgate.net

Secondary ¹⁵N KIE (¹⁵k): Measured at the nitrogen of a nitro group on the leaving phenol. This KIE probes the extent of negative charge delocalization onto the leaving group in the TS. Values slightly greater than unity suggest increased negative charge on the phenoxide at the transition state. nih.govacs.org

Secondary ¹⁸O KIE (¹⁸knonbridge): Measured at the non-bridging oxygen atoms of the phosphoryl group. Values near unity are consistent with a loose, dissociative transition state where the bond order to these oxygens does not change significantly. pnas.orgacs.org

Collectively, KIE studies on activated aryl phosphates like p-nitrophenyl phosphate and by extension dinitrophenyl phosphate, consistently point towards a loose, dissociative transition state where P-O bond fission is well advanced. nih.govpnas.orgacs.orgresearchgate.net

Table 2: Representative Kinetic Isotope Effects in Phosphate Ester Hydrolysis

| Isotope Effect | Typical Value for Dissociative TS | Mechanistic Interpretation |

|---|---|---|

| ¹⁸kbridge | ~1.02 | Extensive P-O bond cleavage to the leaving group. pnas.org |

| ¹⁵k | >1.002 | Delocalization of negative charge into the leaving group. acs.org |

| ¹⁸knonbridge | ~1.000 | Little change in bond order to non-bridging oxygens. pnas.orgacs.org |

These values are typical for the hydrolysis of dianions of aryl phosphates with good leaving groups, such as p-nitrophenyl phosphate.

Linear Free Energy Relationships (LFER) in Dinitrophenyl Phosphate Hydrolysis

Linear Free Energy Relationships (LFERs), particularly Brønsted plots, are used extensively to characterize the transition states of phosphate ester hydrolysis. nih.govacs.org A Brønsted plot correlates the logarithm of the rate constant (log k) with the pKa of a series of related nucleophiles or leaving groups. For the hydrolysis of a series of aryl phosphates, the slope of this plot, known as βlg, provides information about the charge distribution in the transition state. nih.gov

A large, negative βlg value (e.g., close to -1.0) indicates a large amount of negative charge buildup on the oxygen of the leaving group in the transition state, which is characteristic of a dissociative mechanism with extensive P-O bond cleavage. nih.govnih.gov Studies on various phosphate esters have shown that the βlg value, and thus the nature of the transition state, changes systematically with the reactivity of the system, confirming the shift from associative to dissociative mechanisms as the leaving group becomes more stable. acs.orgnih.govresearchgate.net

Identification and Spectroscopic Characterization of Transient Intermediates

The dissociative mechanism for the hydrolysis of activated phosphate esters like 2,4-dinitrophenyl phosphate implies the potential formation of a transient monomeric metaphosphate ion (PO₃⁻) as an intermediate. researchgate.net While free metaphosphate is highly reactive and generally not observed in aqueous solution, evidence for its existence as a short-lived intermediate has been reported. researchgate.netresearchgate.net For instance, in the hydrolysis of 2,4-dinitrophenyl phosphate dianion, a metaphosphate intermediate is consistent with the observed solvent and substituent effects, although it is noted that a completely free PO₃⁻ is unlikely in water. researchgate.net Spectroscopic techniques, such as ³¹P NMR, have been used to identify reaction products and rule out certain alternative pathways, indirectly supporting the proposed mechanism. researchgate.net The detection and characterization of such transient species often rely on trapping experiments or analysis in less nucleophilic, aprotic solvents where the intermediate's lifetime may be extended. researchgate.nettandfonline.com

Role of Nucleophiles and General Base Catalysis in Hydrolysis

The hydrolysis of 3,5-dinitrophenyl phosphate, a highly activated phosphate ester, is significantly influenced by the presence of nucleophiles and general base catalysts. The electron-withdrawing nature of the two nitro groups on the phenyl ring makes the phosphorus atom highly electrophilic and susceptible to nucleophilic attack. This section explores the mechanistic details of how nucleophiles and general bases participate in the hydrolysis of dinitrophenyl phosphates, drawing upon studies of closely related compounds like 2,4-dinitrophenyl phosphate to elucidate the principles governing these reactions.

The hydrolysis can proceed through different mechanistic pathways, including direct nucleophilic attack on the phosphorus center or general base-catalyzed activation of a water molecule. The specific pathway and the rate of reaction are dependent on the nature of the nucleophile or the base, its concentration, and the reaction conditions.

Nucleophilic catalysis in the hydrolysis of dinitrophenyl phosphates involves the direct attack of a nucleophile on the phosphorus atom, leading to the formation of a transient phosphorylated intermediate. This intermediate subsequently reacts with water to release the phosphate and the regenerated nucleophile. The reactivity of various nucleophiles is often correlated with their basicity, as described by the Brønsted-type relationship.

Studies on the reaction of 2,4-dinitrophenyl phosphate with a range of amine nucleophiles have shown that the reactivity is only weakly dependent on the basicity of the nucleophile. rsc.org For a series of substituted pyridines with a wide range of basicities, the rate of attack on the dianion of 2,4-dinitrophenyl phosphate was found to be remarkably similar. rsc.org This observation, characterized by a Brønsted coefficient (βnuc) close to zero, suggests a transition state that is very product-like, with a significant degree of P-N bond formation. rsc.org

The reactions of various nucleophiles with the dianion of 2,4-dinitrophenyl phosphate have been studied, and the second-order rate constants are presented in the table below. Simple primary and secondary amines were found to predominantly attack the aromatic ring rather than the phosphorus atom. rsc.org

| Nucleophile | pKa of Conjugate Acid | Second-Order Rate Constant (M⁻¹min⁻¹) |

|---|---|---|

| Nicotinamide | 3.35 | 0.0028 |

| Isonicotinamide | 3.56 | 0.0033 |

| Pyridine | 5.25 | 0.011 |

| N-Methylmorpholine | 7.4 | 0.013 |

| Tri(hydroxymethyl)aminomethane | 8.1 | 0.0045 |

| Aniline | 4.6 | 0.0012 |

Data for the reaction with the dianion of 2,4-dinitrophenyl phosphate. rsc.org

General base catalysis involves a base that facilitates the removal of a proton from a nucleophile, typically water, thereby increasing its nucleophilicity and promoting its attack on the phosphorus center. This mechanism is distinct from nucleophilic catalysis as the general base does not form a covalent bond with the phosphate ester.

The hydrolysis of phosphate esters can be catalyzed by general bases such as imidazole. nih.gov In this mechanism, the general base activates a water molecule, which then attacks the phosphorus atom in a concerted or stepwise manner. The efficiency of a general base catalyst is related to its ability to accept a proton in the transition state.

Kinetic studies on the hydrolysis of related phosphate esters have provided insights into the role of general base catalysis. For instance, the hydrolysis of phosphinic esters has been shown to be catalyzed by imidazole, acting as a general base. nih.gov

The table below presents data from Brønsted-type plots for the reactions of various nucleophiles, which can also act as general bases, with phosphate esters. The Brønsted coefficient (β) provides information about the degree of proton transfer in the transition state. A higher β value suggests a greater degree of proton transfer and a more "product-like" transition state.

| Reaction | Brønsted Coefficient (βnuc) | Mechanism |

|---|---|---|

| 2,4-Dinitrophenyl diphenylphosphinate (B8688654) with primary amines | 0.53 | Concerted |

| 2,4-Dinitrophenyl diphenylphosphinate with secondary amines | 0.38 | Concerted |

| Aryl diphenyl phosphinates with ethylamine | -0.81 (βlg) | Concerted |

Data from studies on related phosphinate esters illustrating Brønsted relationships. scispace.com

The distinction between nucleophilic and general base catalysis can sometimes be subtle, and in some cases, both mechanisms may operate concurrently. The specific pathway is influenced by factors such as the pKa of the nucleophile/base, the nature of the solvent, and the specific structure of the phosphate ester. For highly activated esters like this compound, the low pKa of the dinitrophenoxide leaving group facilitates both nucleophilic substitution and general base-catalyzed hydrolysis.

Enzymatic Catalysis and Substrate Specificity with Dinitrophenyl Phosphates

Dinitrophenyl Phosphates as Chromogenic Substrates in Enzyme Assays

The core principle behind the use of dinitrophenyl phosphates in enzyme assays is the enzymatic cleavage of the phosphate (B84403) ester bond. This reaction liberates a dinitrophenol or a related nitrophenol molecule. In solution, particularly under specific pH conditions, the liberated phenolic compound undergoes a color change, providing a visual and quantifiable measure of enzyme activity. For instance, 2,4-dinitrophenyl phosphate is hydrolyzed to produce 2,4-dinitrophenol (B41442). nih.govnih.gov Similarly, the widely used substrate p-nitrophenyl phosphate (pNPP) is hydrolyzed to p-nitrophenol. wikipedia.orgsciencellonline.com These substrates are non-proteinaceous and generally non-specific, allowing for the rapid analysis of phosphatase activity under various conditions. neb.com

The enzymatic hydrolysis of a nitrophenyl phosphate substrate results in the formation of a corresponding nitrophenol and an inorganic phosphate ion. The product, such as p-nitrophenol (from pNPP) or 2,4-dinitrophenol (from 2,4-dinitrophenyl phosphate), provides a convenient method for tracking the reaction rate. nih.govatlas-medical.com

Under alkaline conditions, the hydroxyl group of the liberated nitrophenol ionizes, forming a phenolate (B1203915) ion which is intensely colored. For example, p-nitrophenolate has a distinct yellow color and exhibits a maximum absorbance at a wavelength of 405 nm. wikipedia.orgbioassaysys.com The rate of formation of this colored product is directly proportional to the phosphatase activity in the sample. atlas-medical.com

The quantification is performed using a spectrophotometer. The reaction can be monitored continuously by recording the increase in absorbance at 405 nm over time within the spectrophotometer cuvette. neb.com Alternatively, a single-point or discontinuous assay can be performed where the reaction is allowed to proceed for a specific duration and then terminated by adding a strong alkali, such as sodium hydroxide (B78521) (NaOH). wikipedia.orgnih.gov The alkali stops the enzymatic reaction by denaturing the enzyme and ensures the complete ionization of the nitrophenol product, maximizing its color for a final absorbance reading. bioassaysys.comnih.gov The enzyme activity can then be calculated using the Beer-Lambert law, with the molar extinction coefficient for p-nitrophenol being a known value (approximately 18,000 M⁻¹cm⁻¹). neb.comnih.gov

| Hydrolysis Product | Substrate | Detection Wavelength | Molar Extinction Coefficient |

| p-Nitrophenol | p-Nitrophenyl phosphate (pNPP) | 405 nm | ~18,000 M⁻¹cm⁻¹ |

| 2,4-Dinitrophenol | 2,4-Dinitrophenyl phosphate | 360 nm | Not specified |

| 2,6-Dichloro-4-nitrophenol | 2,6-Dichloro-4-nitrophenyl phosphate | Not specified | Not specified |

Investigating Specific Phosphatase Classes Using Dinitrophenyl Phosphate Substrates

While many nitrophenyl phosphates are considered general phosphatase substrates, they are instrumental in studying the kinetics and characteristics of specific enzyme classes.

Alkaline phosphatases (ALPs) are a group of enzymes that are highly active in alkaline environments. The hydrolysis of 2,4-dinitrophenyl phosphate by Escherichia coli alkaline phosphatase has been studied in detail. nih.govacs.org Research has shown that the steady-state rate of hydrolysis for 2,4-dinitrophenyl phosphate is identical to that of 4-nitrophenyl phosphate over a pH range of 5.5 to 8.5. nih.gov Pre-steady-state kinetic analysis using the stopped-flow technique to measure the rapid initial production of 2,4-dinitrophenol has revealed key steps in the reaction mechanism, such as a rate-determining enzyme isomerization that occurs before the substrate binds. nih.gov These studies demonstrate how dinitrophenyl phosphate substrates are used to elucidate the intricate catalytic mechanisms of alkaline phosphatases.

Acid phosphatases (ACPs) function optimally under acidic conditions (pH 4-6). sciencellonline.comresearchgate.net Like alkaline phosphatases, their activity can be readily measured using nitrophenyl phosphate substrates. While data on 3,5-dinitrophenyl phosphate is scarce, related compounds like p-nitrophenyl phosphate (pNPP) are standard substrates for ACP assays. researchgate.netscirp.org The hydrolysis of pNPP by ACPs from sources like wheat germ, sweet potato, and potato has been characterized, showing optimal activity at around pH 5.0. scirp.org Another substrate, 2,6-dichloro-4-nitrophenyl phosphate (DCNPP), has been used for the kinetic evaluation of prostatic acid phosphatase, offering a continuous assay for this specific enzyme. nih.govoup.com

Protein tyrosine phosphatases (PTPs) are crucial regulatory enzymes that remove phosphate groups from tyrosine residues on proteins. nih.gov While PTPs exhibit specificity for their physiological substrates, artificial chromogenic substrates are often used for in vitro assays. p-Nitrophenyl phosphate (pNPP) is one of the most commonly used generic substrates for PTPs due to its simplicity and low cost, although it is also the least selective. nih.govresearchgate.net However, the activity of many PTPs towards pNPP can be low. For instance, the receptor-like PTP (RPTPα) membrane-distal domain (D2) was shown to have a kcat value for pNPP that was only 10-fold lower than the highly active D1 domain, but its activity towards a phosphotyrosine-containing peptide was five orders ofmagnitude lower. hubrecht.eu Similarly, the Arabidopsis thaliana PTP, PTEN2A, was found to hydrolyze pNPP poorly. uniprot.org This highlights that while useful for general activity screening, dinitrophenyl phosphates and other simple aryl phosphates may not fully reflect the catalytic efficiency of PTPs towards their natural substrates.

Phosphodiesterases (PDEs) cleave phosphodiester bonds, such as those found in nucleic acids and cyclic nucleotides. Certain nitrophenyl derivatives serve as effective substrates for assaying PDE activity. While information on Bovine Pancreatic Deoxyribonuclease with dinitrophenyl phosphate is not available, other PDEs have been studied using these substrates. For example, E. coli alkaline phosphatase, which is evolutionarily related to some PDEs, exhibits a low level of phosphodiesterase activity and can hydrolyze the diester substrate methyl 2,4-dinitrophenyl phosphate (MDNPP). stanford.edu

Furthermore, phosphodiesterase II from rat and guinea-pig intestinal mucosa has been purified and characterized using thymidine (B127349) 3'-(2,4-dinitrophenyl) phosphate as a substrate. nih.gov Kinetic studies with this substrate revealed a Michaelis constant (Km) of 4 x 10⁻⁵ M for both enzymes. nih.gov Another common substrate for phosphodiesterases is bis(p-nitrophenyl) phosphate (bPNPP). scirp.orgcalpaclab.com The ability of certain enzymes to hydrolyze these artificial substrates is a key characteristic used for their identification and classification. nih.gov

Table of Kinetic Parameters for Phosphodiesterase II

| Enzyme Source | Substrate | Km (Michaelis Constant) |

|---|---|---|

| Rat Intestinal Mucosa | Thymidine 3'-(2,4-dinitrophenyl) phosphate | 4 x 10⁻⁵ M |

| Guinea-Pig Intestinal Mucosa | Thymidine 3'-(2,4-dinitrophenyl) phosphate | 4 x 10⁻⁵ M |

Data sourced from a 1976 study on the purification of phosphodiesterase II. nih.gov

Phosphomonoesterases

Phosphomonoesterases are a class of hydrolase enzymes responsible for cleaving phosphomonoester bonds from a variety of substrates, resulting in the liberation of inorganic phosphate. While substrates like p-nitrophenyl phosphate and its isomer 2,4-dinitrophenyl phosphate are extensively used to assay the activity of phosphomonoesterases such as alkaline phosphatase, the use of this compound as a substrate in these contexts is not widely documented in standard enzymatic studies. portlandpress.comacs.org

However, this compound has been utilized in specialized biochemical experiments. For instance, it has been employed as a "caged" compound in time-resolved X-ray crystallography studies with glycogen (B147801) phosphorylase b. nih.gov In this application, the phosphate group is photochemically released from the 3,5-dinitrophenyl group by photolysis, initiating a catalytic reaction within the enzyme's crystal structure. nih.gov This allows researchers to study the subsequent enzymatic process, though the kinetics measured are those of the photolytic release and diffusion rather than direct enzymatic hydrolysis of the this compound bond itself. nih.gov

Studies with Nucleotide Bisphosphate Phosphatases

Nucleotide bisphosphate phosphatases are enzymes that specifically hydrolyze the 3'-phosphate from 3',5'-bisphosphate nucleotides. A prominent example of a substrate for these enzymes is 3'-phosphoadenosine 5'-phosphate (PAP), which is distinct from this compound. pnas.orgnih.gov

Research into this enzyme class, such as the discovery of a 3′,5′-nucleotide bisphosphate phosphatase within the amidohydrolase superfamily, has focused on its activity with substrates like 3′,5′-adenosine bisphosphate (pAp) and other 3',5'-bisphosphonucleotides. nih.govnih.gov These enzymes show high catalytic efficiency for nucleotide-based substrates. nih.gov There is no available research to indicate that this compound, a non-nucleotide compound, serves as a substrate for nucleotide bisphosphate phosphatases. pnas.orgnih.govnih.gov

Enzyme Kinetics and Catalytic Efficiency Studies

Determination of Michaelis-Menten Parameters (Km, kcat)

The study of enzyme kinetics, particularly the determination of Michaelis-Menten parameters (Km and kcat), is fundamental to understanding enzyme function. wikipedia.orgspringernature.com These parameters quantify the enzyme's affinity for a substrate (Km) and its turnover rate (kcat). While extensive kinetic data exists for the enzymatic hydrolysis of related compounds like p-nitrophenyl phosphate and bis-p-nitrophenyl phosphate by various phosphatases, specific Km and kcat values for this compound are not available in the surveyed literature. nih.govuasbangalore.edu.in

For context, the kinetic parameters for the hydrolysis of the phosphodiester bis-p-nitrophenyl phosphate by the CthPnkp enzyme from Clostridium thermocellum have been determined, yielding a Km of 88 mM and a kcat of 1390 min−1. nih.gov Similarly, the Km value for calf intestinal alkaline phosphatase with p-nitrophenyl phosphate as a substrate is significantly lower, indicating a higher affinity. nih.gov Without direct experimental data, the kinetic profile of this compound as an enzyme substrate remains uncharacterized.

Effects of Environmental and Active Site Factors on Enzymatic Activity

pH Dependence of Enzymatic Hydrolysis

The catalytic activity of enzymes is highly dependent on pH, as the ionization state of active site residues and the substrate itself can dramatically influence binding and catalysis. ijcmas.com The pH-rate profile of an enzyme typically shows a bell-shaped curve, defining an optimal pH range for its activity. researchgate.net

Studies on various phosphatases demonstrate distinct pH optima depending on the enzyme and the substrate. For bovine spleen purple acid phosphatase hydrolyzing p-nitrophenyl phosphate, the kcat is maximal at pH 6.3. nih.gov In contrast, the hydrolysis of the same substrate by soil phosphomonoesterases can show optimal activity at alkaline pH values, such as 11.0. ijcmas.com For the BfiI restriction enzyme, which exhibits promiscuous phosphodiesterase activity, the hydrolysis of bis-(p-nitrophenyl) phosphate shows a pH optimum between 5.5 and 6.0. researchgate.net The specific pH dependence for the enzymatic hydrolysis of this compound has not been determined.

Metal Ion Requirements and Their Coordination in Active Sites (e.g., Mn²⁺, Ni²⁺, Zn²⁺, Mg²⁺, Ca²⁺)

The catalytic activity of phosphatases that hydrolyze dinitrophenyl phosphates is critically dependent on the presence of divalent metal ions. These metal ions are integral components of the enzyme's active site, where they play crucial roles in substrate binding, activation of the nucleophile, and stabilization of the transition state. The specific metal ion requirements can vary between different phosphatases and can even influence substrate specificity within the same enzyme.

General Roles of Metal Ions in Phosphatase Catalysis:

Most metallophosphatases are characterized by a dinuclear metal center within their active site. frontiersin.orgacs.org These metal ions are typically coordinated by amino acid residues such as histidine, aspartate, and asparagine, as well as water molecules. oup.com The functions of these metal ions are multifaceted:

Lewis Acid Catalysis: The metal ions act as Lewis acids, coordinating to the phosphate oxygen atoms of the substrate. This interaction polarizes the P-O bond, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack. rsc.orgfrontiersin.org

Nucleophile Activation: A metal-coordinated water molecule often serves as the nucleophile in the hydrolytic reaction. The metal ion lowers the pKa of the water molecule, facilitating its deprotonation to form a more potent hydroxyl nucleophile. rsc.org

Stabilization of Charge: The metal ions help to stabilize the negative charge that develops on the oxygen atoms of the phosphate group during the formation of the pentacovalent transition state.

Specific Metal Ion Effects on Dinitrophenyl Phosphate Hydrolysis:

Zinc (Zn²⁺): Zinc is an essential cofactor for many alkaline phosphatases (APs). iljs.org.ngannualreviews.org In enzymes like E. coli alkaline phosphatase (ECAP) and calf intestinal alkaline phosphatase (CIAP), two Zn²⁺ ions are found in the active site (M1 and M2 sites). iljs.org.ngnih.gov The Zn²⁺ at the M1 site is crucial for binding the phosphate moiety of the substrate, while the Zn²⁺ at the M2 site helps to activate the serine nucleophile. nih.gov Studies on CIAP have shown that Zn²⁺ is a more effective activator for the hydrolysis of the diester substrate bis-p-nitrophenyl phosphate compared to Mg²⁺. nih.gov

Magnesium (Mg²⁺): Magnesium is another important metal ion for many phosphatases. In alkaline phosphatases, an Mg²⁺ ion is often found at a third metal binding site (M3). iljs.org.ngnih.gov This Mg²⁺ ion is thought to stabilize the phosphoryl group during transfer via a coordinated water molecule. nih.gov For the hydrolysis of the monoester substrate p-nitrophenyl phosphate (pNPP) by CIAP, Mg²⁺ acts as a better activator than Zn²⁺. nih.gov Interestingly, there is a synergistic effect between Mg²⁺ and Zn²⁺ in the hydrolysis of pNPP, which is not observed for the diester substrate. nih.gov In fact, concentrations of Mg²⁺ that are optimal for the monoesterase reaction inhibit the diesterase reaction. nih.gov Mg²⁺ can also enhance the catalytic activity and thermodynamic stability of some phosphatases. bioline.org.br

Manganese (Mn²⁺) and Nickel (Ni²⁺): Some phosphatases, particularly those belonging to the calcineurin-like metallophosphoesterase superfamily, such as bacteriophage λ phosphatase and the phosphatase domain of Clostridium thermocellum polynucleotide kinase-phosphatase (CthPnkp), utilize Mn²⁺ or Ni²⁺ for their catalytic activity. oup.com CthPnkp exhibits Ni²⁺/Mn²⁺-dependent phosphatase activity towards various substrates, including p-nitrophenyl phosphate. oup.comnih.gov For CthPnkp, Ni²⁺ and Mn²⁺ support similar levels of phosphatase activity with p-nitrophenyl phosphate. nih.gov In some cases, Mn²⁺ and Ni²⁺ can be better activators than Mg²⁺ for certain phosphatases acting on pNPP. researchgate.net The crystal structure of a protein phosphatase 2C (PP2C) homolog shows two Mn²⁺ ions coordinated in the catalytic center. ucsd.edu

Calcium (Ca²⁺): Calcium can also influence the activity of certain phosphatases. In tissue-nonspecific alkaline phosphatase (TNAP), Ca²⁺ can substitute for Mg²⁺ at the M3 site, resulting in a significant portion of the activity of the Mg²⁺/Zn²⁺-containing enzyme. plos.orgsemanticscholar.org At physiological pH, the activation of TNAP at the M3 site by Ca²⁺ is faster than by Mg²⁺. plos.orgsemanticscholar.org However, at very high concentrations, Ca²⁺ can compete with and displace Zn²⁺ from the M1 and M2 sites, leading to a significant reduction in enzyme activity. plos.orgsemanticscholar.org Some phosphatases show Ca²⁺-dependent activity that is enhanced by the presence of other ions like K⁺ or Na⁺. nih.gov

The coordination of these metal ions within the active site is precise and critical for enzymatic function. The specific geometry and the nature of the coordinating ligands fine-tune the Lewis acidity of the metal ions and their ability to activate the nucleophile and stabilize the transition state, thereby dictating the enzyme's catalytic efficiency and substrate preference.

Table 1: Effect of Different Metal Ions on the Activity of Various Phosphatases

| Enzyme | Substrate | Activating Metal Ion(s) | Inhibitory Metal Ion(s) | Key Findings | Citation |

|---|---|---|---|---|---|

| Calf Intestinal Alkaline Phosphatase (CIAP) | p-Nitrophenyl phosphate (pNPP) | Mg²⁺, Zn²⁺ | - | Mg²⁺ is a better activator than Zn²⁺. Synergistic activation by both ions. | nih.gov |

| Calf Intestinal Alkaline Phosphatase (CIAP) | bis-p-Nitrophenyl phosphate | Zn²⁺, Mg²⁺ | Mg²⁺ (at high conc.) | Zn²⁺ is a better activator than Mg²⁺. Mg²⁺ can be inhibitory at concentrations optimal for monoesterase activity. | nih.gov |

| E. coli Alkaline Phosphatase (ECAP) | p-Nitrophenyl phosphate (pNPP) | Mg²⁺, Zn²⁺ | - | Both Mg²⁺ and Zn²⁺ are required for optimal activity. | iljs.org.ng |

| Tissue-Nonspecific Alkaline Phosphatase (TNAP) | p-Nitrophenyl phosphate (pNPP) | Mg²⁺, Zn²⁺, Ca²⁺ | Ca²⁺ (at high conc.) | Ca²⁺ can substitute for Mg²⁺ at the M3 site. High Ca²⁺ competes with Zn²⁺ at M1 and M2 sites. | plos.orgsemanticscholar.org |

| C. thermocellum Polynucleotide Kinase-Phosphatase (CthPnkp) | p-Nitrophenyl phosphate (pNPP) | Ni²⁺, Mn²⁺ | - | Ni²⁺ and Mn²⁺ support similar levels of activity. | nih.gov |

| Bacteriophage λ Phosphatase | p-Nitrophenyl phosphate (pNPP) | Ni²⁺, Mn²⁺ | - | Utilizes a dinuclear metal center for catalysis. | oup.com |

Temperature Optimization and Thermal Stability of Enzymes

The catalytic efficiency of enzymes that hydrolyze this compound is highly dependent on temperature. Each enzyme exhibits an optimal temperature at which its activity is maximal. Beyond this optimum, the enzyme's structure begins to denature, leading to a rapid loss of function. The thermal stability of an enzyme, its ability to resist denaturation at elevated temperatures, is a crucial characteristic, particularly for industrial applications.

Temperature Optima:

The optimal temperature for phosphatase activity varies significantly depending on the source of the enzyme. patsnap.com For instance, acid phosphatase from Macrotyloma uniflorum seeds shows an optimal temperature of 50°C for the hydrolysis of p-nitrophenyl phosphate (p-NPP). nih.gov In contrast, phosphatases from the algae Chlorella fusca and Cladophora glomerata have an optimum temperature of 60°C, while the enzyme from Phormidium faveolorum functions best at a higher temperature of 70°C. ekb.eg An intracellular acid phosphatase from the arctic fungus Penicillium citrinum is most active in the range of 40-60°C. polarresearch.net The maximal velocity (Vmax) of the enzymatic reaction generally increases with temperature up to the optimum. d-nb.info

Thermal Stability:

The thermal stability of an enzyme is a measure of its ability to retain its structure and function as the temperature increases. Enzymes from thermophilic organisms often exhibit high thermal stability. For example, a β-1,4-glucosidase from Thermotoga petrophila shows its highest activity at 90°C. researchgate.net Acid phosphatase from M. uniflorum is stable up to 60°C. nih.gov Similarly, the acid phosphatase from Vigna mungo seeds is stable up to 55°C. nih.gov Phosphatases isolated from certain algae have demonstrated high stability even at temperatures above 80°C when using p-NPP as a substrate, which itself is not sensitive to high temperatures. ekb.eg The thermal stability of an enzyme can be influenced by factors such as the presence of its substrate or cofactors.

Table 2: Temperature Optima and Thermal Stability of Various Phosphatases

| Enzyme Source | Substrate | Optimal Temperature (°C) | Thermal Stability | Citation |

|---|---|---|---|---|

| Macrotyloma uniflorum (acid phosphatase) | p-Nitrophenyl phosphate | 50 | Stable up to 60°C | nih.gov |

| Chlorella fusca (phosphatase) | p-Nitrophenyl phosphate | 60 | High stability | ekb.eg |

| Cladophora glomerata (phosphatase) | p-Nitrophenyl phosphate | 60 | High stability | ekb.eg |

| Phormidium faveolorum (phosphatase) | p-Nitrophenyl phosphate | 70 | High stability, even above 80°C | ekb.eg |

| Penicillium citrinum (acid phosphatase) | p-Nitrophenyl phosphate | 40-60 | Stable up to 50°C for 1 hour | polarresearch.net |

| Thermotoga petrophila (β-1,4-glucosidase) | p-Nitrophenyl-β-D-glucopyranoside | 90 | Highly thermostable | researchgate.net |

| Vigna mungo (acid phosphatase) | Not specified | Not specified | Stable up to 55°C | nih.gov |

Computational Approaches in Dinitrophenyl Phosphate Research

Application of Quantum Chemical Methodologies

Quantum chemical methodologies are at the forefront of computational studies on 3,5-dinitrophenyl phosphate (B84403) and its analogs, enabling detailed investigation of electronic structure, reaction energetics, and mechanistic pathways.

Density Functional Theory (DFT) is a widely utilized quantum chemical method for studying the hydrolysis and other reactions of organophosphorus compounds. researchgate.netacs.org It offers a balance between computational cost and accuracy, making it suitable for modeling complex chemical transformations. acs.org DFT calculations have been instrumental in exploring the hydrolysis mechanisms of DNA analogs like bis(4-nitrophenyl)phosphate (BNPP), a compound structurally similar to 3,5-dinitrophenyl phosphate. researchgate.net These studies often employ hybrid functionals, such as B3LYP, which combine Hartree-Fock exchange with DFT exchange-correlation. diva-portal.org

Researchers use DFT to optimize the geometries of reactants, transition states, and products, as well as to calculate their corresponding energies. uq.edu.au For instance, in studies of phosphate ester hydrolysis catalyzed by metal complexes, DFT calculations help to discriminate between different possible mechanistic pathways, such as those involving direct nucleophilic attack by a coordinated hydroxide (B78521) versus an alkoxide-mediated pathway. uq.edu.au Solvation effects, which are crucial for reactions in aqueous environments, are often incorporated using implicit solvent models like the Polarizable Continuum Model (PCM) or the SMD model. acs.orgdiva-portal.orguq.edu.au By calculating Gibbs free energies in solution, researchers can construct detailed energy profiles for proposed reaction mechanisms. uq.edu.au

The table below summarizes key parameters and findings from representative DFT studies on compounds analogous to this compound.

| System Studied | DFT Functional | Basis Set | Key Findings | Reference(s) |

| Bis(4-nitrophenyl)phosphate (BNPP) hydrolysis catalyzed by a Zn(II) complex | B3LYP | Mixed: LANL2DZ (Zn), 6-31G(d) (other atoms) | A concerted SN2-type mechanism is favored over a stepwise pathway. | researchgate.net |

| p-Nitrophenyl phosphate (pNPP) hydrolysis | B3LYP | 6-31+G* | The reaction proceeds via a concerted ANDN mechanism. | diva-portal.org |

| Phosphodiester hydrolysis with various nucleophiles | B3LYP | 6-31++G(d,p) | Analysis supports an associative mechanism for phosphate ester hydrolysis. | acs.org |

| BNPP cleavage by Zn(II)-complexes | Not specified | Not specified | Ligand-based and solvent-based nucleophilic attack models were proposed and evaluated. | rsc.org |

This table is interactive. Click on the headers to explore the data.

For enzymatic reactions involving phosphate esters, combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly powerful. nih.govhenriquefernandes.pt These approaches treat the reactive core of the system (e.g., the substrate and key active site residues) with a high-level QM method like DFT, while the surrounding protein and solvent environment are described using a more computationally efficient MM force field. henriquefernandes.ptnih.gov This hybrid strategy allows for the modeling of large biomolecular systems without sacrificing accuracy in the region where bond breaking and formation occur. nih.gov

QM/MM simulations have been applied to study phosphoryl transfer reactions in enzymes like alkaline phosphatase, providing insights into the nature of the transition state. nih.govnih.gov These studies can refine interactions at the active site, such as hydrogen bonds between the enzyme and the substrate, starting from experimental structural data. henriquefernandes.pt The choice of the QM region is critical and typically includes the phosphate ester substrate and any amino acid residues or metal ions directly participating in the reaction. henriquefernandes.pt QM/MM free energy simulations, in particular, can be used to calculate activation free energies and compare them with experimental values, helping to validate or refute proposed catalytic mechanisms. nih.govhenriquefernandes.pt

Theoretical Modeling of Reaction Pathways and Transition States

A primary goal of computational studies is to map out the entire reaction pathway, identifying key intermediates and the all-important transition states that govern reaction rates.

To visualize and understand the mechanisms of phosphoryl transfer reactions, researchers often construct two-dimensional free energy surfaces, also known as More O'Ferrall-Jencks plots. nih.gov These diagrams plot the extent of bond formation to the incoming nucleophile against the extent of bond cleavage to the leaving group. diva-portal.orgnih.gov By mapping the energy of the system as a function of these two reaction coordinates, a detailed picture of the reaction pathway emerges, indicating whether the mechanism is stepwise (with intermediates in the corners of the plot) or concerted (a direct path from reactants to products). nih.gov

Computational studies on the hydrolysis of p-nitrophenyl phosphate (pNPP) have used DFT calculations to generate such free energy surfaces. diva-portal.org These surfaces for pNPP hydrolysis suggest that the reaction proceeds through a concerted associative (ANDN) pathway. diva-portal.org The position of the transition state on this surface provides a quantitative description of its character—for example, whether it is "loose" (dissociative, with significant bond cleavage) or "tight" (associative, with significant bond formation). nih.gov

The geometry of the transition state is a key determinant of the reaction mechanism. Computational methods allow for the precise determination of bond lengths in the transition state structure, providing a direct measure of the extent of bond formation and cleavage. diva-portal.org For the hydrolysis of p-nitrophenyl phosphate (pNPP), it has been argued based on experimental data and supported by computational studies that the reaction proceeds via a concerted mechanism with little nucleophile participation and a largely broken bond to the leaving group in the transition state. diva-portal.org

| Reaction | Computational Method | Transition State P-Onucleophile Distance (Å) | Transition State P-Oleaving group Distance (Å) | Key Observation | Reference(s) |

| pNPP Hydrolysis | DFT (B3LYP) | 2.237 | 2.395 | An expansive transition state was identified. | diva-portal.org |

| Diaryl Phosphate Anion Hydrolysis | Not specified | Not specified | Not specified | A concerted mechanism was indicated by a βlg value of -0.97. | frontiersin.org |

| Aryl Methyl Phosphate Diester Hydrolysis | Not specified | Not specified | Not specified | A concerted mechanism was supported by a βnuc value of 0.31. | frontiersin.org |

This table is interactive. Click on the headers to explore the data.

Computational Elucidation of Proton Transfer and Nucleophilic Attack Mechanisms

Computational studies have been pivotal in clarifying the roles of proton transfer and the nature of the nucleophilic attack in the hydrolysis of phosphate esters. The mechanism can be highly dependent on factors like the pKa of the leaving group and the reaction conditions. longdom.org

For phosphate monoesters, the hydrolysis mechanism can switch from a sequential type to a concurrent one as the leaving group becomes weaker (i.e., has a lower pKa). longdom.org For a leaving group with a high pKa like methoxide (B1231860), the reaction proceeds sequentially, with the breaking of the water's O-H bond preceding the breaking of the P-O bond. longdom.org However, for a weaker nucleophile like the 3,5-dinitrophenoxy group (from this compound, pKa = 6.68), the mechanism shifts to a concurrent one where both bond-breaking events occur in a single transition state. longdom.org

Furthermore, computations reveal different modes of proton transfer from the attacking water molecule. longdom.org A direct proton transfer to the phosphate can hinder the breaking of the P-O bond. In contrast, an indirect proton transfer via a mediating base (like another water molecule or a catalytic residue in an enzyme) is often favored as it facilitates P-O bond cleavage. longdom.org DFT studies of nucleophilic attack on phosphate diesters have helped to characterize the factors influencing reactivity, including the nature of the nucleophile, the protonation state of the phosphate, and solvent effects, generally supporting an associative mechanism. acs.org

Prediction and Interpretation of Kinetic Isotope Effects

Computational studies are instrumental in predicting and interpreting kinetic isotope effects (KIEs) for the hydrolysis of this compound, offering deep insights into reaction mechanisms that are often inaccessible through experimental means alone. These theoretical approaches allow for the detailed examination of transition state structures and the vibrational frequencies of reacting atoms, which are the primary determinants of KIEs. nih.govnih.gov

For phosphate ester hydrolysis, including that of nitrophenyl phosphates, computational models have been used to calculate expected KIEs for various proposed mechanisms, such as associative, dissociative, and concerted pathways. rsc.orgresearchgate.net These calculations can distinguish between subtle differences in transition state geometry, for instance, whether the transition state is "loose" (more dissociative, metaphosphate-like) or "tight" (more associative, phosphorane-like). nih.govpnas.org For example, computational studies on p-nitrophenyl phosphate (pNPP), a close analog of this compound, have explored the relationship between the degree of bond fission to the leaving group and the resulting ¹⁵N and ¹⁸O KIEs. rsc.orgdiva-portal.org

These theoretical predictions are then compared with experimentally measured KIEs to validate or challenge proposed mechanistic pathways. For instance, experimental KIEs for pNPP hydrolysis, which show a large normal isotope effect on the bridging oxygen and an inverse effect on the non-bridging oxygens, have been interpreted as evidence for a dissociative-like, concerted transition state. rsc.orgnih.gov Computational models have successfully reproduced these experimental KIEs, providing further support for this mechanism. rsc.orgdiva-portal.org The calculations can also help to deconvolute the various factors that contribute to the observed KIE, such as solvation effects, which can be significant but are difficult to isolate experimentally. diva-portal.orgacs.org By systematically modeling the reaction in the gas phase and with explicit solvent molecules, computational chemists can quantify the influence of the solvent on the vibrational modes of the transition state and, consequently, on the predicted KIEs. acs.org

Furthermore, computational KIE predictions are crucial for understanding enzymatic catalysis. By comparing the calculated KIEs for a reaction in solution versus within an enzyme's active site, researchers can probe how the enzyme alters the transition state. nih.govnih.gov For example, if an enzyme stabilizes a more compact transition state than the one in solution, this would be reflected in different predicted KIE values.

Table 1: Comparison of Experimental and Calculated Kinetic Isotope Effects for p-Nitrophenyl Phosphate (pNPP) Hydrolysis

| Isotope Effect | Experimental Value | Calculated Value | Mechanistic Interpretation |

| ¹⁸k_bridge | 1.0189 rsc.org | ~1.02 pnas.org | Significant P-O bond cleavage to the leaving group in the transition state. nih.gov |

| ¹⁸k_nonbridge | 0.9994 rsc.org | Inverse | Increased bond order to non-bridging oxygens, characteristic of a metaphosphate-like phosphoryl group. nih.gov |

| ¹⁵k | 1.0028 rsc.org | ~1.0023 nih.gov | Indicates the leaving group departs as the anion with significant bond fission at the transition state. nih.gov |

Note: Data for p-nitrophenyl phosphate (pNPP) is used as a close and well-studied analog for this compound. The values provide insight into the expected KIEs for dinitrophenyl phosphate hydrolysis.

Computational Simulations of Enzyme-Catalyzed Phosphoryl Transfer

Computational simulations, particularly using quantum mechanics/molecular mechanics (QM/MM) methods, have become a powerful tool for investigating the intricate details of enzyme-catalyzed phosphoryl transfer reactions involving substrates like this compound. nih.govunt.edu These simulations provide a molecular-level understanding of how enzymes achieve their remarkable catalytic efficiency and specificity. unt.edu

A primary goal of computational simulations is to accurately mimic the complex environment of an enzyme's active site. acs.orgescholarship.org This involves modeling not only the substrate and the key catalytic residues but also the surrounding protein matrix and solvent molecules. unt.eduescholarship.org By creating a realistic in silico model of the active site, researchers can study the catalytic mechanism in a controlled manner. acs.orgnih.gov

These simulations can elucidate the specific roles of active site components. For instance, they can model how a metal ion cofactor, often found in phosphatases, coordinates to the phosphate group and the nucleophile (e.g., a serine or threonine residue, or a water molecule) to facilitate the reaction. acs.org The electrostatic field generated by the active site residues is a critical factor in catalysis, and simulations can map this field and quantify its contribution to transition state stabilization. escholarship.org

Furthermore, computational models allow for "virtual mutagenesis," where active site residues are computationally altered to predict their impact on catalytic activity. acs.org This helps to identify which residues are critical for binding the substrate, stabilizing the transition state, or acting as acid/base catalysts. acs.org For example, simulations can probe the role of a positively charged residue, like arginine, in stabilizing the developing negative charge on the phosphoryl group during the transfer reaction. acs.org This approach has been used to understand the catalytic promiscuity of enzymes like alkaline phosphatase, revealing how the active site can adapt to stabilize different transition states for various substrates. rsc.orgnih.gov The ability to model the dynamic nature of the enzyme, including conformational changes and the motion of protein loops, is also crucial, as these motions can be linked to catalytic efficiency. nih.gov

Table 2: Key Components of a Computational Enzyme Active Site Model for Phosphatase Activity

| Component | Role in Simulation | Example Interaction with Dinitrophenyl Phosphate |

| Quantum Mechanical (QM) Region | Describes the substrate and key catalytic residues with high accuracy to model bond breaking/formation. | Dinitrophenyl phosphate, catalytic nucleophile (e.g., Serine), metal cofactors (e.g., Zn²⁺). |

| Molecular Mechanical (MM) Region | Represents the surrounding protein and solvent environment using classical mechanics. | The protein scaffold that holds the active site residues in their precise catalytic positions. |

| Metal Cofactors (e.g., Zn²⁺, Mg²⁺) | Modeled to understand their role in Lewis acid catalysis, activating the nucleophile and stabilizing charge. | Coordination to the phosphate oxygens of the substrate. |

| Catalytic Residues | Modeled to determine their function as nucleophiles, general acids/bases, or electrostatic stabilizers. | A serine residue acting as a nucleophile; a histidine acting as a general base. |

| Solvent Molecules | Explicit water molecules are often included to model their role in proton transfer and solvation. | Water molecules forming a hydrogen-bond network that stabilizes the transition state. |

Comparative Computational Studies with Analogous Phosphate and Sulfate (B86663) Esters

Comparative computational studies between this compound and its analogous phosphate and sulfate esters provide profound insights into the fundamental principles of phosphoryl and sulfuryl transfer reactions. diva-portal.orgdiva-portal.org By keeping the leaving group (dinitrophenoxide) constant while varying the electrophilic center (phosphorus vs. sulfur), researchers can isolate the effects of the central atom on the reaction mechanism and transition state structure. rsc.orgnih.gov

A key focus of these comparative studies is the nature of the transition state. While both p-nitrophenyl phosphate (pNPP) and p-nitrophenyl sulfate (pNPS) have similar reaction rates and experimental KIEs, suggesting similar mechanisms, computational studies have revealed subtle but important differences. rsc.orgnih.gov For instance, density functional theory (DFT) calculations have suggested that the hydrolysis of pNPP proceeds through a more compact, substrate-assisted pathway, whereas pNPS hydrolysis follows a more expansive, solvent-assisted mechanism. rsc.orgdiva-portal.org The transition state for the sulfuryl transfer from pNPS is generally found to be more expansive (more bond breaking to the leaving group) than the corresponding phosphoryl transfer from pNPP. diva-portal.org

These computational comparisons are crucial for understanding enzyme promiscuity, particularly within superfamilies like the alkaline phosphatases, many of which can catalyze both phosphoryl and sulfuryl transfer. nih.govdiva-portal.org Simulations suggest that the different electrostatic requirements for stabilizing the respective transition states are a key challenge for a single active site to overcome. diva-portal.org The ability of an enzyme to catalyze both reactions may stem from "electrostatic flexibility," where active site residues can adapt their roles to stabilize the different charge distributions of the phosphoryl versus sulfuryl transfer transition states. rsc.org

By modeling a series of phosphate esters with varying leaving group abilities (e.g., comparing dinitrophenyl phosphate to mononitrophenyl or methyl phosphate), computational studies can systematically investigate linear free-energy relationships (LFERs). longdom.org These studies have shown that as the leaving group becomes better (i.e., has a lower pKa), the transition state for phosphate monoester hydrolysis becomes looser and more dissociative, a trend that can be precisely quantified through calculation of bond orders and geometries in the transition state. longdom.org

Advanced Methodological Applications and Future Research Directions

Utilization of 3,5-Dinitrophenyl Phosphate (B84403) as a "Caged" Compound in Time-Resolved Structural Biology

In the field of time-resolved X-ray crystallography, "caged" compounds are instrumental for studying enzymatic reaction mechanisms. These are molecules containing a photolabile protecting group that renders them biologically inactive. Upon exposure to a brief pulse of light, the protecting group is cleaved, rapidly releasing the active molecule and initiating a reaction within a protein crystal. This allows researchers to capture crystallographic "snapshots" of the enzyme at various stages of catalysis.

3,5-Dinitrophenyl phosphate serves as a "caged" phosphate, designed to release inorganic phosphate upon photolysis. annualreviews.org This approach has been notably applied in studies of enzymes like glycogen (B147801) phosphorylase b to observe the catalytic cycle directly within the crystalline state. annualreviews.orgnih.govfrontiersin.org The ideal caged compound for such experiments should be released uniformly and more rapidly than the reaction under investigation. nih.gov

The efficiency and speed of the photorelease are critical for the successful application of a caged compound. This compound exhibits favorable photolytic properties for use in time-resolved studies. Research has shown that it possesses a high product quantum yield and a very rapid release rate, which are key parameters for effective reaction initiation. annualreviews.orgroyalsocietypublishing.org

Quantitative studies on the photolysis of this compound have been conducted using techniques like single-crystal microspectrophotometry. nih.govfrontiersin.org These investigations are crucial for understanding the precise kinetics of phosphate release within the dense environment of a protein crystal.

| Property | Value | Significance |

|---|---|---|

| Product Quantum Yield | 0.67 annualreviews.orgroyalsocietypublishing.org | Represents a high efficiency of converting absorbed photons into released phosphate. |

| Rate of Phosphate Release (k) | > 104 s-1 at pH 7 annualreviews.orgroyalsocietypublishing.org | Indicates a very rapid release, essential for studying fast enzymatic reactions. |

| Activation Wavelength | 300-360 nm annualreviews.org | Allows for photolysis using standard UV light sources. |

Following photolysis at the surface, the liberated phosphate must then travel into the bulk of the crystal to reach all the enzyme active sites, a process driven by diffusion. nih.gov Consequently, the rate-limiting step for initiating the reaction throughout the entire crystal is not the speed of the photochemical event itself, but rather the rate at which the released phosphate can diffuse through the crystalline lattice. nih.gov This finding underscores the importance of considering substrate transport phenomena when designing and interpreting time-resolved diffraction experiments with caged compounds. nih.govspringernature.com

Development and Refinement of Spectrophotometric Enzyme Assay Systems

Spectrophotometric assays are a cornerstone of enzymology, providing a continuous and convenient method for measuring enzyme activity. These assays rely on a substrate that, when acted upon by an enzyme, produces a product with a distinct absorbance at a specific wavelength.

The hydrolysis of this compound yields inorganic phosphate and the 3,5-dinitrophenolate anion, which is a chromophore. This property makes it a suitable substrate for the continuous spectrophotometric assay of phosphatases. The principle is analogous to the widely used substrate, p-nitrophenyl phosphate (PNPP), which releases the yellow p-nitrophenolate ion upon hydrolysis. sigmaaldrich.com The rate of formation of the colored product, monitored as an increase in absorbance over time, is directly proportional to the enzyme's activity.

The development of such assays involves optimizing conditions like pH, temperature, and buffer composition to ensure reliable and reproducible kinetic data. sigmaaldrich.com Coupled-enzyme systems can further refine these assays, for instance, by linking the release of a product to a cascade of reactions that results in a more easily detectable signal. nih.govnih.gov The simplicity and adaptability of spectrophotometric methods make them ideal for high-throughput screening of potential enzyme inhibitors or for characterizing newly discovered enzymes. nih.gov

Design and Mechanistic Evaluation of Artificial Enzyme Mimics and Catalysts for Phosphate Hydrolysis

The exceptional efficiency and specificity of natural enzymes have inspired the development of synthetic catalysts, or "artificial enzymes," that can mimic their function. researchgate.netsemanticscholar.org These mimics are valuable for understanding the fundamental principles of catalysis and for potential applications in biotechnology and environmental remediation. u-tokyo.ac.jpacs.org The hydrolysis of stable organophosphates like this compound serves as a benchmark reaction for evaluating the efficacy of these novel catalytic systems.

Many natural phosphatases are metalloenzymes that use one or more metal ions in their active site to catalyze the hydrolysis of phosphate esters. rsc.orgnih.gov Artificial enzyme mimics often incorporate metal ions, such as Zn(II), Cu(II), La(III), or Eu(III), to replicate this strategy. rsc.orgwur.nlnih.gov The catalytic mechanism typically involves the metal ion acting as a Lewis acid to activate the phosphorus atom of the substrate, making it more susceptible to nucleophilic attack. Simultaneously, a metal-coordinated water molecule is deprotonated to form a highly nucleophilic hydroxide (B78521) ion, which then attacks the phosphate ester. u-tokyo.ac.jprsc.org

The design of the organic ligand that binds the metal ion is critical for catalytic efficiency. Ligands can provide a specific coordination environment for the metal, influence the acidity of the bound water molecule, and help in binding the substrate. Researchers have explored a variety of ligand scaffolds, including:

Cyclams and Triazacyclononanes: These macrocyclic ligands create stable complexes with metal ions and have been used to create mimics of purple acid phosphatase. researchgate.net

Phenanthrolines and Pyridines: These aromatic N-heterocycles can be functionalized with other groups to create a specific catalytic environment. wur.nl

Cryptands: These cage-like ligands can encapsulate metal ions, with studies showing that catalytic activity for phosphate ester hydrolysis increases as the ionic size of the lanthanide metal ion decreases (La < Ce < Eu). nih.gov

| Metal Ion | Ligand Type | Key Design Principle | Reference |

|---|---|---|---|

| Zn(II) | Quinoline and Dipyridinium | Simple organic structure providing a hydrophobic pocket and Lewis acid activation. | researchgate.net |

| Cu(II) | Amphiphilic 1,10-Phenanthroline | Catalysis within micellar aggregates to mimic the enzyme microenvironment. | wur.nl |

| La(III), Eu(III) | Cryptand (2.2.1) | Encapsulation of the metal ion to facilitate hydrolysis, with efficiency dependent on ionic radius. | nih.gov |

| La(III) | 1,3,5-triamino-1,3,5-trideoxy-cis-inositol | Formation of a rigid trinuclear complex to catalyze hydrolysis of RNA model substrates. | nih.gov |

Nanozymes are nanomaterials that possess enzyme-like characteristics, offering advantages such as high stability and lower production costs compared to natural enzymes. researchgate.netnih.gov Various nanomaterials have been engineered to catalyze the hydrolysis of organophosphates.

Metal-Organic Frameworks (MOFs): These are crystalline materials consisting of metal ions or clusters linked by organic ligands. MOFs based on high-valence metal ions like Zr(IV), Hf(IV), and Ce(IV) have shown significant hydrolytic activity. researchgate.net The high density of catalytic metal sites and the tunable porosity of MOFs make them powerful platforms for designing hydrolytic nanozymes. researchgate.netmdpi.com

Cerium Oxide (CeO₂) Nanoparticles: CeO₂ nanoparticles are among the most studied nanozymes for phosphate hydrolysis. mdpi.comnih.gov Their activity stems from the ability of cerium to cycle between Ce(III) and Ce(IV) oxidation states and the presence of oxygen vacancies on the nanoparticle surface, which can activate water molecules. These nanoparticles have demonstrated robust cleavage ability towards various phosphate bonds. researchgate.netnih.gov